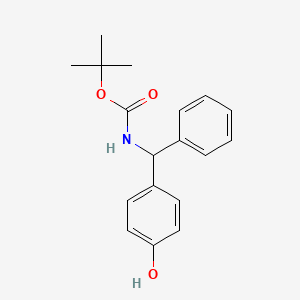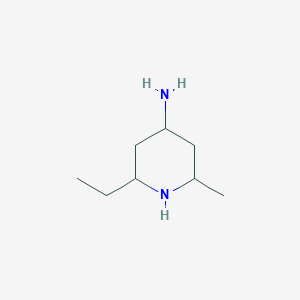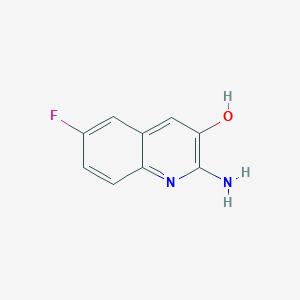![molecular formula C11H14F2O4 B12945660 Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B12945660.png)
Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate is a bicyclic compound with the molecular formula C11H14F2O4 and a molecular weight of 248.22 g/mol . This compound is characterized by its unique bicyclo[4.1.0]heptane structure, which includes two fluorine atoms at the 7th position and two ester groups at the 3rd and 4th positions. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate involves several steps. One common method starts with the preparation of 7,7-difluorobicyclo[4.1.0]heptane, which is then subjected to esterification reactions to introduce the ester groups at the 3rd and 4th positions . The reaction conditions typically involve the use of dimethyl sulfate as a methylating agent and potassium t-butoxide as a base in a dimethyl sulfoxide solution . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to interact with various enzymes and receptors. The ester groups facilitate its incorporation into larger molecular structures, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate can be compared with other similar compounds, such as:
7,7-Dimethylbicyclo[4.1.0]heptane: This compound lacks the fluorine atoms and ester groups, making it less reactive and versatile.
7,7-Dichlorobicyclo[4.1.0]heptane: The presence of chlorine atoms instead of fluorine alters its chemical properties and reactivity.
Dimethyl 1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate: This compound has a different bicyclic structure and oxygen atom, leading to different chemical behavior and applications.
Properties
Molecular Formula |
C11H14F2O4 |
|---|---|
Molecular Weight |
248.22 g/mol |
IUPAC Name |
dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate |
InChI |
InChI=1S/C11H14F2O4/c1-16-9(14)5-3-7-8(11(7,12)13)4-6(5)10(15)17-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
BROMADPSEPVWMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2C(C2(F)F)CC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


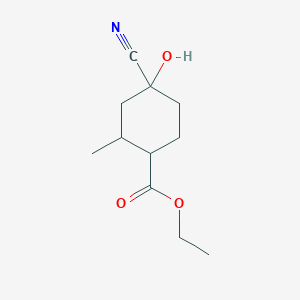
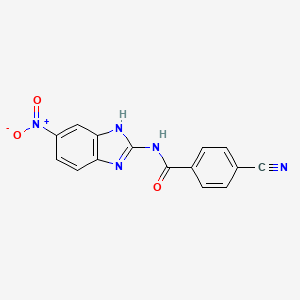

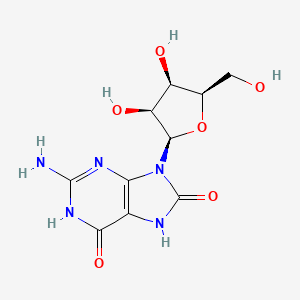
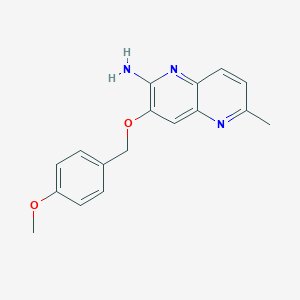
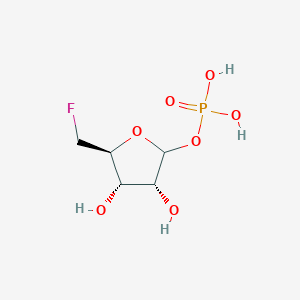
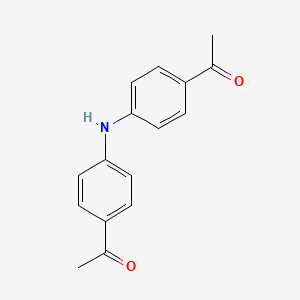
![(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one](/img/structure/B12945637.png)
![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B12945640.png)

